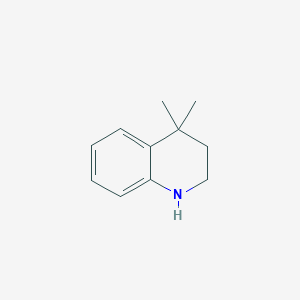

4,4-Dimetil-1,2,3,4-tetrahidroquinolina

Descripción general

Descripción

4,4-Dimethyl-1,2,3,4-tetrahydroquinoline is an organic compound with the molecular formula C11H15N. It is a derivative of tetrahydroquinoline, characterized by the presence of two methyl groups at the 4-position. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry and industrial processes .

Aplicaciones Científicas De Investigación

4,4-Dimethyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

Tetrahydroquinoline derivatives have been known to interact with cdk5/p25, which leads to hyperphosphorylation of tau . This complex is a viable target for numerous acute and chronic neurodegenerative diseases involving tau protein .

Mode of Action

It is known that tetrahydroquinoline derivatives can inhibit the complex formation of cdk5/p25, thereby preventing the hyperphosphorylation of tau .

Biochemical Pathways

The inhibition of the cdk5/p25 complex and the prevention of tau hyperphosphorylation suggest that it may impact pathways related to neurodegenerative diseases .

Result of Action

The inhibition of the cdk5/p25 complex and the prevention of tau hyperphosphorylation suggest that it may have a neuroprotective effect .

Action Environment

It is generally recommended to store the compound in a dark place, sealed, and at a temperature of 2-8°c .

Análisis Bioquímico

Biochemical Properties

4,4-Dimethyl-1,2,3,4-tetrahydroquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and context .

Cellular Effects

The effects of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis. Additionally, 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, leading to changes in their activity. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating their catalytic activity. Additionally, 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term studies have indicated that prolonged exposure to this compound can lead to cumulative effects on cellular processes, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing certain metabolic pathways or protecting against oxidative stress. At higher doses, it can induce toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity .

Metabolic Pathways

4,4-Dimethyl-1,2,3,4-tetrahydroquinoline is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of different metabolites within the cell. The interaction of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline with cofactors and other enzymes also plays a crucial role in its metabolic fate .

Transport and Distribution

Within cells and tissues, 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound within tissues can influence its overall bioavailability and effectiveness in exerting its biochemical effects .

Subcellular Localization

The subcellular localization of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline is an important factor that affects its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The specific localization of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline within the cell can determine its interactions with other biomolecules and its overall impact on cellular processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline typically involves the hydrogenation of quinoline derivatives. One common method is the catalytic hydrogenation of 4,4-dimethylquinoline using hydrogen gas in the presence of a palladium or platinum catalyst under high pressure and temperature . Another approach involves the reduction of 4,4-dimethylquinoline using sodium borohydride in an alcoholic solvent .

Industrial Production Methods: Industrial production of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline often employs continuous flow hydrogenation reactors, which allow for efficient and scalable synthesis. The use of robust catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium or platinum catalyst.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Decahydroquinoline derivatives.

Substitution: Halogenated or alkylated tetrahydroquinoline derivatives.

Comparación Con Compuestos Similares

1,2,3,4-Tetrahydroquinoline: Lacks the methyl groups at the 4-position, resulting in different chemical and biological properties.

4-Methyl-1,2,3,4-tetrahydroquinoline: Contains only one methyl group at the 4-position, leading to variations in reactivity and applications.

4,4-Dimethylquinoline: The non-hydrogenated form of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline, with distinct chemical behavior.

Uniqueness: 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of two methyl groups at the 4-position, which significantly influences its chemical reactivity and biological activity. This structural feature enhances its stability and makes it a valuable intermediate in various synthetic and industrial processes .

Actividad Biológica

4,4-Dimethyl-1,2,3,4-tetrahydroquinoline (DMTHQ) is a bicyclic compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

DMTHQ exhibits significant biochemical interactions that influence various cellular processes. It is known to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biotransformation of endogenous compounds. The modulation of enzyme activity by DMTHQ can lead to either inhibition or activation depending on the specific context and enzyme involved.

Cellular Effects

The compound influences cell signaling pathways, gene expression, and cellular metabolism. Notably, it has been shown to modulate the mitogen-activated protein kinase (MAPK) pathway, which is critical for cell proliferation and differentiation. Additionally, DMTHQ affects the expression of metabolic genes, thereby altering cellular metabolic activities.

Table 1: Summary of Cellular Effects

| Effect | Details |

|---|---|

| Cell Signaling | Modulates MAPK pathway; influences cell proliferation and apoptosis |

| Gene Expression | Alters expression of genes involved in metabolic processes |

| Metabolism | Affects cellular metabolic activities through enzyme interaction |

Molecular Mechanism

At the molecular level, DMTHQ acts by binding to specific biomolecules such as receptors or enzymes. This interaction can lead to changes in their activity—either enhancing or inhibiting their functions. For instance, DMTHQ may act as an inhibitor for certain enzymes involved in critical biochemical pathways.

Dosage Effects in Animal Models

Research indicates that the biological effects of DMTHQ vary significantly with dosage in animal models. Lower doses may enhance metabolic pathways and provide protective effects against oxidative stress, while higher doses could induce toxicity and disrupt normal physiological functions. This highlights the importance of dosage in achieving therapeutic benefits without adverse effects.

Metabolic Pathways

DMTHQ is metabolized by cytochrome P450 enzymes into various metabolites that participate in numerous biochemical reactions. These metabolites can influence metabolic flux and the levels of different metabolites within cells.

Major Metabolic Products

- Oxidation: Produces quinoline derivatives.

- Reduction: Forms decahydroquinoline derivatives.

- Substitution: Leads to halogenated or alkylated tetrahydroquinoline derivatives.

Research Applications

DMTHQ has potential applications across various fields:

- Chemistry: Serves as a building block for synthesizing heterocyclic compounds.

- Biology: Investigated for antimicrobial and anticancer properties.

- Medicine: Used as a precursor for pharmaceuticals targeting neurological disorders.

- Industry: Acts as an intermediate in producing dyes and antioxidants .

Case Studies

Several studies have explored the biological activity of DMTHQ derivatives:

- PPAR Agonists: Research has demonstrated that DMTHQ-based compounds can act as selective agonists for peroxisome proliferator-activated receptors (PPARs). These receptors are crucial in regulating glucose and lipid metabolism, making them significant targets for treating metabolic disorders .

- Antidiabetic Potential: Quantitative structure-activity relationship (QSAR) studies have shown that modifications to the DMTHQ structure can enhance its efficacy as a PPARγ agonist, suggesting its potential as a therapeutic agent in diabetes management .

- Antimicrobial Activity: Investigation into derivatives like 6-Bromo-7-fluoro-DMTHQ revealed promising antimicrobial properties by inhibiting specific enzymes essential for microbial survival .

Propiedades

IUPAC Name |

4,4-dimethyl-2,3-dihydro-1H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-11(2)7-8-12-10-6-4-3-5-9(10)11/h3-6,12H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLBKPHWHMIYNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70529293 | |

| Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70529293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20364-31-2 | |

| Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20364-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70529293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.